

A Comparative Analysis of DSM705 and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

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Compound of Interest

Compound Name: *DSM705*

Cat. No.: *B15559597*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, **DSM705**, with other known inhibitors of this critical enzyme. This analysis is supported by preclinical experimental data, offering insights into the therapeutic potential of these compounds across different diseases.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA, RNA, and other cellular components. Its inhibition disrupts cell proliferation and is a validated therapeutic strategy for various diseases, including malaria, cancer, and autoimmune disorders. **DSM705** has emerged as a potent and selective inhibitor of Plasmodium DHODH, the causative agent of malaria. This guide will compare its performance against other well-established and emerging DHODH inhibitors such as Brequinar, Teriflunomide (the active metabolite of Leflunomide), and ASLAN003.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of DHODH inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) against the target enzyme and the cellular effective concentration (EC₅₀) are key metrics for comparison.

Inhibitor	Target Enzyme	IC50 (nM)	Target Cell Line	Cellular Potency (EC50/IC50 in nM)	Primary Indication
DSM705	P. falciparum DHODH	95[1]	P. falciparum 3D7	12[1]	Malaria
P. vivax DHODH	52[1]				
Human DHODH	>100,000[1]				
Brequinar	Human DHODH	5.2 - 20[2][3][4][5]	A-375 (Melanoma)	590[6]	Cancer
A549 (Lung Cancer)	4100[6]				
THP-1 (AML)	~1000 (ED50)[4]				
Teriflunomide	Human DHODH	~600 - 773[6][7]	MDA-MB-468 (Breast Cancer)	31,360 (96h) [6]	Multiple Sclerosis, Autoimmune
BT549 (Breast Cancer)	31,830 (96h) [6]				
MDA-MB-231 (Breast Cancer)	59,720 (96h) [6]				
ASLAN003	Human DHODH	35[8][9]	THP-1 (AML)	152[8]	Acute Myeloid Leukemia
MOLM-14 (AML)	582[8]				

KG-1 (AML)	382[8]
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Key Observations:

- **DSM705** demonstrates remarkable selectivity for the Plasmodium DHODH enzyme over the human counterpart, highlighting its potential as a targeted antimalarial with a favorable safety profile.[1]
- Brequinar is a highly potent inhibitor of human DHODH, with low nanomolar IC50 values.[2][3][4][5] This potency translates to anti-proliferative effects in various cancer cell lines.
- Teriflunomide exhibits more moderate inhibitory activity against human DHODH compared to Brequinar and ASLAN003.[6][7]
- ASLAN003 shows potent inhibition of human DHODH and demonstrates significant anti-proliferative and differentiation-inducing effects in acute myeloid leukemia (AML) cell lines.[8][10]

Preclinical In Vivo Efficacy

The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. The following table summarizes available preclinical data for these DHODH inhibitors in relevant animal models.

Inhibitor	Disease Model	Animal Model	Dosing Regimen	Key Findings
DSM705	Malaria (P. falciparum)	SCID mice with human erythrocyte grafts	Not specified	Showed in vivo efficacy[1]
Brequinar	Acute Myeloid Leukemia (AML)	Xenograft models	Not specified	Depletion of leukemia-initiating cells
Various Cancers	Multiple tumor models	10-30 mg/kg daily (IP or oral)	Significant preclinical anticancer activity[11]	
Teriflunomide	Experimental Autoimmune Encephalomyelitis (EAE)	Dark Agouti and Lewis rats	Not specified	Prophylactic and therapeutic efficacy[12]
ASLAN003	Acute Myeloid Leukemia (AML)	MOLM-14 and THP-1 xenograft models	Not specified	Extended survival and reduced leukemic burden[8]

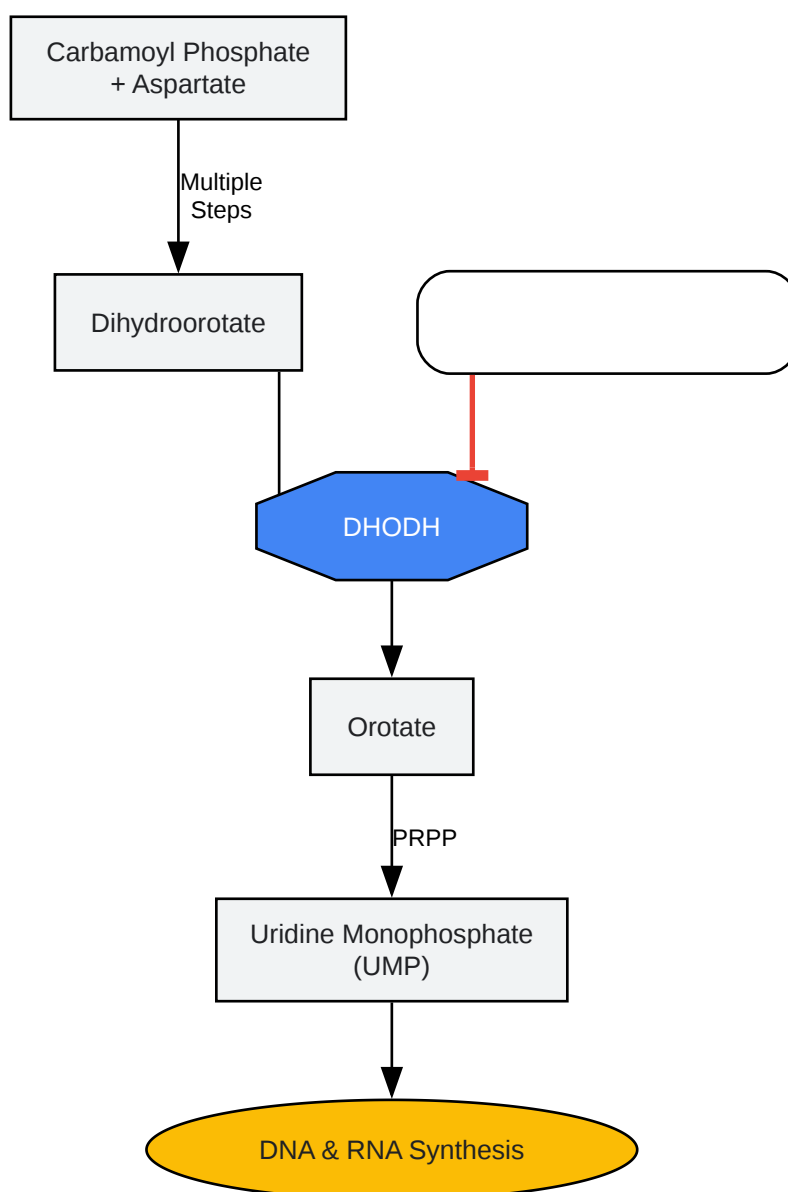
Summary of In Vivo Findings:

- **DSM705** has demonstrated efficacy in a humanized mouse model of malaria, supporting its development as an antimalarial agent.[1]
- Brequinar has shown potent anti-tumor activity in various preclinical cancer models, including AML, by targeting leukemia-initiating cells.[11]
- Teriflunomide has well-documented efficacy in animal models of multiple sclerosis, providing the basis for its clinical use in this indication.[12]

- ASLAN003 exhibits significant in vivo efficacy in AML xenograft models, leading to prolonged survival and a reduction in leukemia, with a good safety profile in mice.[8][9]

Mechanism of Action and Signaling Pathway

DHODH inhibitors exert their therapeutic effect by blocking the de novo pyrimidine synthesis pathway. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibition of proliferation in rapidly dividing cells.



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Caption: Inhibition of DHODH by compounds like **DSM705** blocks the conversion of dihydroorotate to orotate.

Experimental Protocols

A general protocol for assessing the enzymatic activity of DHODH and the potency of its inhibitors is the 2,6-dichloroindophenol (DCIP) colorimetric assay.

DHODH Enzyme Inhibition Assay (DCIP Method)

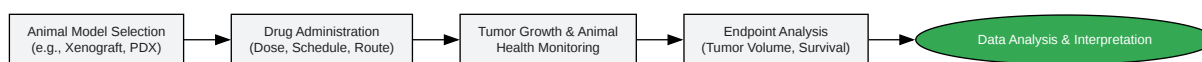
This assay measures the reduction of DCIP, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the enzyme activity.[\[13\]](#)
[\[14\]](#)

- Materials:
 - Recombinant human or Plasmodium DHODH
 - DHODH inhibitor (e.g., **DSM705**)
 - Dihydroorotate (DHO) - Substrate
 - Coenzyme Q10 (CoQ10) - Electron acceptor
 - 2,6-dichloroindophenol (DCIP) - Colorimetric indicator
 - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[\[6\]](#)
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.[\[6\]](#)
 - In a 96-well plate, add the DHODH inhibitor at various concentrations. Include a DMSO vehicle control.[\[6\]](#)

- Add the recombinant DHODH enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.[6]
- Initiate the reaction by adding the DCIP solution to each well.[6]
- Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.[6]
- The rate of DCIP reduction is proportional to DHODH activity.[6]
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

In Vivo Efficacy Study Workflow

A typical workflow for evaluating the in vivo efficacy of a DHODH inhibitor in a cancer model is outlined below.



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Caption: A generalized workflow for conducting in vivo efficacy studies of DHODH inhibitors.

Conclusion

DSM705 stands out as a highly selective and potent inhibitor of Plasmodium DHODH, making it a promising candidate for antimalarial therapy with a potentially wide therapeutic window. In contrast, inhibitors like Brequinar and ASLAN003 demonstrate high potency against human DHODH and are being actively investigated for the treatment of various cancers, particularly AML. Teriflunomide, with its more moderate potency, has found its niche in the management of autoimmune diseases like multiple sclerosis. The choice of a DHODH inhibitor for therapeutic development is therefore highly dependent on the target indication, with selectivity playing a crucial role in ensuring efficacy while minimizing off-target effects. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising compounds.

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